3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclobutanone ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of α-chiral ether derivatives.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Free hydroxyl compounds.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free hydroxyl group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]propanal: Another TBDMS-protected compound used in organic synthesis.
(Tert-butyldimethylsilyl)acetaldehyde: A versatile reagent in synthetic glycobiology.
Tert-butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
Uniqueness
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity compared to other TBDMS-protected compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSISGQYMLJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.